molecular formula C9H11BrN2 B174580 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 195986-87-9

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B174580
CAS No.: 195986-87-9
M. Wt: 227.1 g/mol
InChI Key: DAONFGRTRQNHRV-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: is a chemical compound with the molecular formula C₉H₁₁BrN₂ and a molecular weight of 227.10 g/mol . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 2-aminobenzophenone with bromine to introduce the bromine atom at the desired position. This is followed by cyclization under acidic conditions to form the diazepine ring .

Industrial Production Methods: These processes are typically optimized for yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of benzodiazepines. It helps in understanding the binding interactions with various biological targets .

Industry: While not widely used in industrial applications, it serves as a reference compound in quality control and analytical chemistry .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as GABA-A receptors . By binding to these receptors, it modulates their activity, leading to various pharmacological effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific bromination pattern and the presence of the diazepine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research .

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAONFGRTRQNHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441768
Record name 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195986-87-9
Record name 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195986-87-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (11.8 g, 46.2 mmol) was transferred to a round bottom flask. THF (0.57M) was added to the flask to make a slurry. Lithium aluminum hydride in 1M solution of THF (138.8 mmol) was added dropwise. When the addition was completed, the reaction mixture was heated to 63° C. After 19 hours, the reaction mixture was cooled to room temperature and then to 0° C. Water (3 mL) was added to the cooled reaction mixture, and the reaction mixture was stirred for 1 hour. After the 1 hour, 9 mL of 15% NaOH was added and the reaction mixture was stirred for another hour. Water was then added and the resulting precipitate was filtered off. The precipitate was then washed with ethyl acetate several times. The solvent was removed from the filtrate and the filtrate was transferred to a separatory funnel with ethyl acetate. The filtrate was extracted with ethyl acetate (3×). The combined organic extracts were washed with brine (1×), dried with magnesium sulfate, filtered and concentrated to give a yellow solid. Further purification (1% TEA/Ethyl acetate to start, then switched to 20% ammonia (2M solution in methanol)/ethyl acetate, then 100% methylene chloride) yielded the desired product.
Quantity
11.8 g
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138.8 mmol
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9 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 3
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 4
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 5
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 6
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

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